Methyl 2-amino-4-(2,4-dichlorophenyl)-7-methyl-5-oxo-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate
Description
Methyl 2-amino-4-(2,4-dichlorophenyl)-7-methyl-5-oxo-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate is a fused bicyclic pyran derivative characterized by a dihydropyrano[4,3-b]pyran scaffold. Key structural features include:
- A methyl ester group at position 3.
- A 2-amino substituent at position 2.
- A 7-methyl group on the pyran ring.
- A 5-oxo moiety contributing to the conjugated system.
- A 2,4-dichlorophenyl group at position 4, providing steric bulk and electron-withdrawing effects.
Properties
IUPAC Name |
methyl 2-amino-4-(2,4-dichlorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2NO5/c1-7-5-11-13(17(22)24-7)12(9-4-3-8(18)6-10(9)19)14(15(20)25-11)16(21)23-2/h3-6,12H,20H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVMDOOHKKDSVJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=C(C=C(C=C3)Cl)Cl)C(=O)O1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4-(2,4-dichlorophenyl)-7-methyl-5-oxo-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of 2,4-dichlorobenzaldehyde, methyl acetoacetate, and urea in the presence of a catalyst such as piperidine. The reaction is usually carried out in a solvent like ethanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-(2,4-dichlorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, potentially altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a compound with fewer double bonds .
Scientific Research Applications
Methyl 2-amino-4-(2,4-dichlorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used to investigate biological pathways and interactions due to its unique structure.
Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-amino-4-(2,4-dichlorophenyl)-7-methyl-5-oxo-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in biological pathways. The exact mechanism depends on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Structural Differences
The compound is compared to two structurally related analogs:
Ethyl 2-amino-7-methyl-5-oxo-4-(4-(trifluoromethyl)phenyl)-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate (4h) Substituent Variations:
- Ester group : Ethyl (vs. methyl in the target compound).
- Aromatic substituent: 4-Trifluoromethylphenyl (vs. 2,4-dichlorophenyl).
Methyl 2-amino-4-(2-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate Scaffold Differences: Pyrano[3,2-b]pyran (vs. pyrano[4,3-b]pyran in the target compound). Substituent Variations:
- Aromatic substituent : 2-Chlorophenyl (vs. 2,4-dichlorophenyl).
- Position 6: Hydroxymethyl (vs.
Physical and Chemical Properties
Key Observations :
- Compound 4h has a lower predicted lipophilicity due to the trifluoromethyl group, which may reduce membrane permeability compared to the dichlorophenyl group in the target compound.
- The hydroxymethyl substituent in ’s compound likely enhances solubility but may reduce metabolic stability compared to the target compound’s 7-methyl group.
Biological Activity
Methyl 2-amino-4-(2,4-dichlorophenyl)-7-methyl-5-oxo-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate is a synthetic compound with potential biological activity. It belongs to a class of heterocyclic compounds known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its antitumor, anti-inflammatory, and antimicrobial effects, supported by case studies and research findings.
- Molecular Formula: C16H14Cl2N2O3
- Molecular Weight: 349.17 g/mol
- Melting Point: 230-231 °C
- Boiling Point: 597.7 ± 50.0 °C (predicted)
The structure features a pyrano-pyridine framework with dichlorophenyl and carboxylate substituents that contribute to its biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds similar to this compound. Research indicates that derivatives of pyrano-pyridine exhibit significant inhibitory activity against various cancer cell lines.
Case Study:
In a study evaluating the cytotoxic effects of several pyran derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231), it was found that compounds with similar structures exhibited enhanced cytotoxicity when combined with standard chemotherapeutics like doxorubicin. The combination therapy showed a synergistic effect, leading to increased apoptosis in cancer cells .
Anti-inflammatory Activity
Compounds within the pyrano class have demonstrated anti-inflammatory properties through inhibition of pro-inflammatory cytokines and enzymes involved in inflammation pathways.
Research Findings:
A study reported that certain pyran derivatives significantly reduced levels of TNF-alpha and IL-6 in vitro, suggesting their potential as anti-inflammatory agents . The mechanism involves the modulation of NF-kB signaling pathways, which are crucial in inflammatory responses.
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been explored. Research indicates that similar compounds exhibit broad-spectrum antibacterial and antifungal activities.
Table: Antimicrobial Activity Comparison
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Escherichia coli | 16 µg/mL |
| Methyl Derivative | Candida albicans | 8 µg/mL |
In this context, the methyl derivative showed significant activity against Candida albicans at lower concentrations compared to other tested compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
